Diethyl-d10-amine hydrochloride
Description
Overview of Diethyl-d10-amine Hydrochloride as a Prototypical Deuterated Compound in Analytical and Mechanistic Studies
This compound is a deuterated form of diethylamine (B46881) hydrochloride. In this compound, all ten hydrogen atoms on the two ethyl groups have been replaced with their heavy isotope, deuterium (B1214612). sigmaaldrich.comclearsynth.com This complete deuteration results in a significant mass shift (M+10) compared to the unlabeled molecule, making it an excellent internal standard for mass spectrometry-based analytical methods. sigmaaldrich.com It is recognized as a useful isotopically labeled research compound. cymitquimica.com Its primary application is as an internal standard for the quantification of ethylamine (B1201723) and related compounds using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). chemicalbook.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 285132-87-8 | sigmaaldrich.comclearsynth.com |
| Molecular Formula | C₄H₂D₁₀ClN | clearsynth.comcymitquimica.com |
| Molecular Weight | 119.66 g/mol | sigmaaldrich.comclearsynth.com |
| Isotopic Purity | 98 atom % D | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Melting Point | 227-230 °C | sigmaaldrich.com |
| Synonyms | N-(ethyl-d5)-Ethan-d5-amine hydrochloride, Diethylamine-d10 hydrochloride | clearsynth.comcymitquimica.com |
Beyond its role as an analytical standard, the use of deuterated compounds like this compound is fundamental to mechanistic studies in chemistry. nih.gov Deuterium-labeled molecules are powerful tools for elucidating metabolic pathways and reaction mechanisms. nih.gov The kinetic isotope effect (KIE), a change in reaction rate observed when an atom in the reactant is replaced by one of its isotopes, can provide deep insight into the rate-determining steps of a reaction. nih.govacs.org
A specific example of its application in mechanistic research includes deuterium-labeling studies to trace the role of reactants. In one study, deuterated diethylamine was used as the amine source in a hydroamination reaction. researchgate.net The resulting product was found to be deuterated, which demonstrated that the amine served as the hydrogen atom donor in the reaction mechanism. researchgate.net Such experiments, where specific atoms are tracked through a chemical transformation, are crucial for confirming or refuting proposed reaction pathways. musechem.com
Structure
2D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-MFMGRUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583934 | |
| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285132-87-8 | |
| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285132-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization of Diethyl D10 Amine Hydrochloride
Precursor Selection and Deuteration Strategies
The synthesis of Diethyl-d10-amine hydrochloride necessitates careful selection of deuterated precursors and strategic implementation of deuteration methods to achieve high isotopic enrichment and site-specific labeling.
Synthetic Pathways Utilizing Deuterated Ethanol (B145695) Precursors
A primary route for the synthesis of Diethyl-d10-amine involves the use of deuterated ethanol (Ethanol-d6) as a starting material. kjdb.org This approach is advantageous as it introduces the deuterium (B1214612) atoms at the ethyl groups early in the synthetic sequence. The synthesis of deuterated ethanol itself can be achieved through various methods, including the reaction of an acetic acid, acetate, or amide with deuterium gas (D2) in the presence of a transition metal catalyst. justia.com Another method involves the H/D exchange reaction between a non-deuterated alcohol and deuterium oxide (D2O). justia.comnih.gov Once the deuterated ethanol is obtained, it can be converted to the target diethylamine (B46881) derivative through established amination procedures. For instance, ethanol can be reacted with ammonia (B1221849) or a primary amine to produce ethylamines. google.com
Methodologies for Ensuring High Deuterium Abundance
Achieving a high degree of deuterium incorporation is critical for the utility of this compound as an isotopic standard. Several strategies are employed to maximize deuterium abundance.
Use of Highly Enriched Precursors: The isotopic purity of the final product is directly dependent on the enrichment of the starting materials. Therefore, utilizing highly deuterated precursors, such as ethanol-d6 (B42895) with high isotopic purity, is a fundamental requirement. kjdb.org
Catalytic Hydrogen-Deuterium Exchange: This technique, often referred to as H/D exchange, is a powerful method for introducing deuterium into organic molecules. researchgate.net It can be used to enrich the deuterium content of precursors or intermediates. For example, catalytic H/D exchange of benzylic alcohols using a palladium single-atom catalyst has been shown to achieve high deuterium incorporation. researchgate.net
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters like temperature and reaction time, which can be optimized to enhance deuterium incorporation and yield. x-chemrx.com This method can be particularly effective for late-stage direct hydrogen isotopic exchange (HIE) reactions. x-chemrx.com
Analytical Verification: The final deuterium abundance must be accurately determined. Techniques like quantitative ¹H NMR combined with ²H NMR and high-resolution mass spectrometry (HRMS) are employed to provide precise measurements of isotopic enrichment. nih.govccspublishing.org.cn A developed method using Q-Orbitrap HRMS allows for the rapid detection of isotope distribution and abundance. ccspublishing.org.cn
A study reported achieving a deuterium abundance of more than 98% for diethylamine-d10, demonstrating the effectiveness of their synthetic and purification methods. kjdb.org
Considerations for Deuterium Labeling Site Specificity and Stability
The specific placement and stability of the deuterium labels are crucial for the intended applications of the deuterated compound.
Site Specificity: For this compound, the goal is to replace all ten hydrogen atoms on the two ethyl groups with deuterium. The use of ethanol-d6 as a precursor inherently directs the deuterium labels to the desired ethyl groups. kjdb.org In other applications, achieving site-selective deuteration can be more challenging and may require specialized catalytic methods. For instance, palladium single-atom catalysts have been developed for the α-site-selective HDE of benzylic alcohols. researchgate.net
Label Stability: Deuterium atoms attached to carbon are generally stable under typical chemical and biological conditions. nih.gov However, the potential for back-exchange (replacement of deuterium with hydrogen) must be considered, especially under acidic or basic conditions or in the presence of certain catalysts. The stability of the C-D bond is a key factor in the kinetic isotope effect, which can influence the metabolic stability of deuterated drugs. symeres.com The replacement of C-H bonds with C-D bonds can significantly improve the physical, chemical, and metabolic stability of organic molecules. researchgate.net
The choice of synthetic route and reaction conditions plays a critical role in ensuring both the desired site specificity and the long-term stability of the deuterium labels in the final product.
Hydrochloride Formation and Purification Methodologies
Once the deuterated free amine, Diethyl-d10-amine, has been synthesized, it is converted to its hydrochloride salt form for improved stability and handling.
General Procedures for Amine Hydrochloride Salt Preparation
The formation of an amine hydrochloride salt is a standard acid-base reaction. Several methods can be employed:
Reaction with Gaseous Hydrogen Chloride: Passing dry hydrogen chloride (HCl) gas through a solution of the amine in an anhydrous aprotic solvent, such as diethyl ether or dioxane, is a common and effective method. researchgate.netresearchgate.net This often leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration. researchgate.net
Reaction with a Solution of HCl in an Organic Solvent: Using a pre-prepared solution of HCl in an anhydrous organic solvent like ethanol or dioxane is another widely used technique. researchgate.netgoogle.com This method can offer better control over the stoichiometry of the reaction.
Reaction with Aqueous Hydrochloric Acid: While straightforward, using aqueous HCl can be problematic if the resulting hydrochloride salt is soluble in water, leading to lower yields. google.com It is also not suitable if an anhydrous salt form is required. google.com
Reaction with Ammonium (B1175870) Chloride: In some cases, the hydrochloride salt can be prepared by reacting the free base with ammonium chloride, particularly if the target amine is a stronger base than ammonia. The reaction is driven forward by the removal of volatile ammonia. blogspot.com
An efficient sequence for preparing secondary amine hydrochloride salts involves amide reduction followed by trapping with di-tert-butyl dicarbonate (B1257347) and deprotection with 4M HCl in dioxane, which avoids the need for chromatography or distillation. nih.gov
Acid Hydrolysis Approaches in Diethylamine Hydrochloride Synthesis
Acid hydrolysis is a relevant process, particularly when the synthesis starts from an amide precursor, such as N,N-diethyl-p-toluamide (DEET).
In the context of producing diethylamine, the acid hydrolysis of an amide like DEET using a strong acid such as hydrochloric acid can be employed. sciencemadness.org The reaction cleaves the amide bond to yield the corresponding amine salt (diethylamine hydrochloride) and a carboxylic acid. The rate of acid-catalyzed hydrolysis of amides can be influenced by the acid concentration, with the rate often increasing to a maximum and then decreasing as the concentration is further increased. sciencemadness.org
One procedure describes the hydrolysis of DEET by refluxing with 8M HCl, followed by basification and distillation of the free amine. sciencemadness.org The purified diethylamine can then be converted to the hydrochloride salt. Another approach involves the direct evaporation of the reaction mixture after hydrolysis to obtain the amine hydrochloride mixed with other salts, which then requires further purification. sciencemadness.org
Synthesis of Related Deuterated Dialkylaminoethyl Derivatives
The synthesis of deuterated dialkylaminoethyl derivatives is a crucial area of research, primarily for their application as internal standards in metabolic studies and for the potential therapeutic benefits of deuterated drugs. The introduction of deuterium into these molecules can alter their metabolic fate, often leading to a reduced rate of metabolism and consequently, a longer biological half-life. Various synthetic strategies have been developed to introduce deuterium atoms into the dialkylaminoethyl moiety with high levels of isotopic enrichment.
A common approach to synthesizing deuterated amines involves the use of deuterium gas (D₂) or, more conveniently and safely, deuterium oxide (D₂O) as the deuterium source in the presence of a metal catalyst. nih.govhwb.gov.in Transition metals such as palladium on carbon (Pd/C) are frequently employed to facilitate hydrogen-deuterium (H-D) exchange reactions. nih.gov These reactions can often be performed on the target molecule or a late-stage synthetic intermediate, providing an efficient route to the desired deuterated compound. hwb.gov.in
For instance, a general method for the deuteration of various organic compounds, including amines, utilizes a Pd/C-Al-D₂O system. This method has been shown to be effective for achieving high levels of deuterium incorporation under relatively mild conditions. nih.gov Another strategy involves the reduction of amides to produce deuterated amines. For example, deuterated n-octylamine has been synthesized from n-octanamide using a reduction method, although this particular approach did not deuterate the α-protons or the amino group. epj-conferences.org
More specific to the synthesis of dialkylaminoethyl structures, methods often start from deuterated precursors. For example, the synthesis of deuterated N,N,N'-trimethylethylenediamine compounds can be achieved through the reaction of deuterated 2-chloro-N,N-dimethylethylamine hydrochloride with monomethylamine or deuterated monomethylamine. google.com This highlights a modular approach where different deuterated fragments can be combined to build the final molecule.
The synthesis of deuterated N-alkylated drugs often relies on the use of deuterated alkylating agents. researchgate.netresearchgate.net For example, deuterated methylamine (B109427) and dimethylamine, which are important intermediates, can be prepared using a deuterated methylation reagent like TsOCD₃. researchgate.net These deuterated amines can then be used in subsequent reactions to introduce the deuterated alkylamino group onto a target molecule.
The following table summarizes findings from various studies on the synthesis of deuterated amine derivatives, providing insights into the reaction conditions and outcomes that could be adapted for the synthesis of a range of deuterated dialkylaminoethyl derivatives.
| Compound Synthesized | Starting Material | Reagents and Conditions | Yield | Deuterium Incorporation | Reference |
| Deuterated n-octanamide | n-octanamide | Pd/C, Rh/C, 2-PrOH/D₂O, 180 °C, 48 h | 64.3% | Not specified | epj-conferences.org |
| Deuterated 1-octylamine | Deuterated n-octanamide | LiAlH₄/THF, 70 °C, 3 h | Quantitative | ~60% | epj-conferences.org |
| Deuterated N-methylbenzylamine | Boc-benzylamine | 1. NaH, THF; 2. TsOCD₃ | Quantitative | Not specified | researchgate.net |
| Deuterated N,N-dimethylbenzylamine | N-methylbenzylamine | 1. n-BuLi, THF; 2. TsOCD₃ | Not specified | Not specified | researchgate.net |
| Deuterated N,N,N'-trimethylethylenediamine | 2-chloro-N-methyl-d₃-N-methyl-ethylamine hydrochloride | 40% methylamine solution, -5 °C to 50 °C | 87.8% | Not specified | google.com |
| Deuterated N,N,N'-trimethylethylenediamine | 2-chloro-N-methyl-d₃-ethyl-1,1,2,2-d₄-1-amine hydrochloride | 40% methylamine solution, -17 °C to 32 °C | 85.9% | Not specified | google.com |
| Deuterated Heterocycles | Various ketones | Me₂NCD(OMe)₂, 100 °C, 6 h | Variable | >97% | nih.gov |
These examples demonstrate the versatility of synthetic methods available for producing deuterated amine derivatives. The choice of method often depends on the desired position of deuteration and the complexity of the target molecule. For the synthesis of specifically deuterated dialkylaminoethyl derivatives, a combination of building block approaches and direct H-D exchange reactions offers a powerful toolkit for researchers. clearsynth.comresearchgate.netprinceton.eduelsevierpure.comnih.gov
Applications in Advanced Analytical Chemistry
Quantitative Analysis in Mass Spectrometry
The primary application of Diethyl-d10-amine hydrochloride is as an internal standard in mass spectrometry (MS), a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it enables the precise quantification of target analytes in complex mixtures.
Enhancement of Precision and Accuracy in LC-MS and GC-MS Techniques
The inclusion of a known concentration of this compound in a sample prior to analysis significantly enhances the precision and accuracy of LC-MS and GC-MS methods. As an internal standard, it co-elutes with the target analyte (the non-deuterated form or a structurally similar compound) and experiences similar effects during the analytical process, from sample preparation to detection. Any variations in sample injection volume, instrument response, or sample processing are mirrored by both the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more consistent and reproducible results. For instance, in the analysis of N-nitrosodiethylamine (NDEA), a carcinogenic impurity found in some pharmaceuticals, the deuterated analog N-Nitrosodiethylamine-d10 is used as an internal standard to ensure accurate quantification .
Compensation for Matrix Effects and Ionization Variability
Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification. Ionization variability can also occur due to fluctuations in the instrument's performance. This compound, being chemically almost identical to the analyte of interest, experiences similar matrix effects and ionization suppression or enhancement. By using the ratio of the analyte to the internal standard, these effects are effectively canceled out, resulting in a more accurate determination of the analyte's concentration.
Calibration and Method Validation in Spectrometric Assays
In quantitative spectrometric assays, a calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. This compound is added at a constant concentration to each of these standards and to the unknown samples. The calibration curve is then plotted as the ratio of the analyte's response to the internal standard's response versus the analyte's concentration. This approach ensures that any variability in the analytical process is accounted for in the calibration, leading to a more robust and reliable method. This is a standard practice in validated analytical methods, such as those outlined by the United States Pharmacopeia (USP) for the analysis of nitrosamine impurities .
Applications in Pharmaceutical Analysis
The rigorous demands of pharmaceutical analysis, where even minute quantities of impurities can have significant implications, make this compound a valuable tool.
Quantification of Pharmaceutical Agents and Metabolites in Complex Biological Matrices
Determining the concentration of a drug and its metabolites in biological fluids like blood, plasma, or urine is a critical aspect of pharmaceutical development. These matrices are inherently complex and prone to significant matrix effects. The use of a deuterated internal standard like this compound is essential for achieving the necessary accuracy and precision in these bioanalytical methods. For example, in methods developed to quantify nitrosamine impurities like NDEA in drug substances and products, N-Nitrosodiethylamine-d10 is specified as the internal standard to ensure reliable results in these complex pharmaceutical matrices .
Environmental and Forensic Analytical Applications
The robustness of analytical methods is critical in environmental and forensic sciences, where samples are often complex and target analytes are present at trace levels. This compound serves as a crucial internal standard in these fields.
The detection and quantification of environmental pollutants are essential for monitoring environmental quality and enforcing regulations. Many pollutants, such as certain pesticides, industrial chemicals, and degradation byproducts, are amines. Analytical techniques like GC/MS and LC/MS are frequently employed for their determination in various environmental matrices, including water, soil, and sludge. epa.govepa.govresearchgate.net
The accuracy of these measurements can be compromised by matrix effects, where other components in the sample interfere with the analyte's signal. Using a stable, isotopically labeled internal standard like this compound helps to mitigate these issues. epa.gov Because it is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample extraction, cleanup, and chromatographic separation. scioninstruments.com However, it is distinguishable by its higher mass in the mass spectrometer. This allows for the principle of isotope dilution, where the ratio of the native analyte to the labeled standard is used for quantification, correcting for analyte loss during sample preparation and fluctuations in instrument performance. google.comwikipedia.org This approach is vital for generating reliable data in the analysis of volatile organic compounds and other amine pollutants in complex environmental samples. epa.govepa.gov
Tattoo inks are complex chemical mixtures containing pigments, solvents, and various impurities. mdpi.com A significant health concern is the presence of primary aromatic amines (PAAs), which can be found in inks as byproducts of pigment synthesis or as degradation products of azo pigments, especially upon exposure to sunlight or laser radiation. nih.govresearchgate.net Many PAAs are known or suspected carcinogens, prompting regulatory bodies to set strict concentration limits. mdpi.comresearchgate.net
Accurate quantification of these restricted amines in the challenging matrix of tattoo ink is essential for risk assessment and regulatory compliance. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common analytical method for this purpose. researchgate.net To ensure the accuracy of these sensitive measurements, a suitable internal standard is required. This compound, as a deuterated amine, is an excellent candidate for an internal standard in such methods. It can effectively compensate for matrix interferences and variations during the analytical process, leading to reliable quantification of harmful amines. The table below lists some primary aromatic amines that have been detected in tattoo inks and their reported concentration ranges, illustrating the need for precise analytical methods.
| Primary Aromatic Amine (PAA) | Typical Concentration Range (mg/kg) | Primary Associated Color |
|---|---|---|
| o-Anisidine | Up to 1775 | Green |
| o-Toluidine | 0.65 - 150 | Orange, Violet |
| 4-Chloroaniline | Variable | Red/Brown |
| 3,3'-Dichlorobenzidine | Variable | Yellow/Orange |
Data sourced from literature reviews on tattoo ink contaminants. mdpi.comnih.gov
The widespread use of polymers like polyurethanes has led to concerns about their degradation in the environment. Polyurethanes can break down through processes such as hydrolysis or photodegradation, releasing their constituent chemical components. osti.govnih.gov One of the key chemical linkages in many polyurethanes is the urethane bond, which upon cleavage can lead to the formation of primary amines. osti.gov
The detection and quantification of these amine degradation products in environmental samples are important for understanding the environmental fate and impact of plastic waste. Analytical methods such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and measure these products. mdpi.comkomatsu.jp Given the complexity of environmental samples (e.g., soil, water with dissolved organic matter), the use of an internal standard is critical for accurate quantification. mdpi.com this compound is suitable for this purpose, especially when quantifying small, volatile, or water-soluble amine degradation products. By accounting for variations in extraction efficiency and instrumental analysis, it enables researchers to build a more accurate picture of how polymers degrade and what products they release into the ecosystem.
Role in Clinical Diagnostic Methodologies
Mass spectrometry, particularly LC-MS/MS, has become a cornerstone of the modern clinical laboratory. It is considered a "gold standard" for the quantification of a wide range of analytes, including therapeutic drugs, hormones, and metabolic biomarkers, due to its high specificity and sensitivity. nih.gov
The accuracy of these diagnostic tests is paramount, as clinical decisions depend on them. Biological matrices like blood, plasma, and urine are inherently complex and variable from patient to patient. To overcome these challenges and ensure the highest level of accuracy, stable isotope-labeled internal standards are routinely used. google.comnih.gov A deuterated internal standard is added to patient samples at the beginning of the workflow to control for variability throughout the entire process, from extraction to final measurement. nih.gov
While specific published methods citing this compound were not detailed in the reviewed literature, its properties make it an ideal internal standard for clinical assays targeting other small amines or molecules containing a diethylamine (B46881) group. Many drugs and their metabolites are secondary or tertiary amines. An isotopically labeled standard like this compound would co-elute with structurally similar analytes and provide the necessary correction for accurate quantification, ultimately contributing to reliable patient diagnostics. researchgate.netplos.org
Challenges and Considerations in Deuterated Internal Standard Application
Potential for Deuterium-Proton Exchange in Various Matrices
A significant concern when using deuterated internal standards is the potential for deuterium (B1214612) atoms to exchange with protons from the surrounding environment, a process known as hydrogen-deuterium exchange (HDX). nih.gov While the carbon-deuterium (C-D) bonds in Diethyl-d10-amine hydrochloride are generally stable, the lability of these isotopes can be influenced by the chemical conditions of the matrix. nih.gov
The stability of deuterated standards can be compromised in certain environments. For instance, problems have been reported regarding the stability of some deuterium-labeled internal standards in aqueous solutions. waters.com This exchange can also be observed to a lesser extent in biological matrices like plasma, where a notable increase in the non-labeled compound was seen after incubating a deuterated compound for only an hour. waters.com The mechanism of this exchange is often catalyzed by acid or base, making the pH of the solution a critical factor. nih.gov For amine-containing compounds, both the amine group itself and the surrounding matrix can contribute to the potential for exchange.
It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions to minimize the risk of deuterium exchange. researchgate.net The loss of deuterium from the internal standard to the matrix can lead to a shift in its mass and an underestimation of the analyte's concentration, thereby compromising the accuracy of the quantitative analysis. Therefore, a thorough evaluation of the stability of this compound in the specific matrix and under the precise analytical conditions of the assay is essential.
Table 1: Factors Influencing Deuterium-Proton Exchange
| Factor | Description of Potential Impact on this compound |
|---|---|
| pH of the Matrix | Both acidic and basic conditions can catalyze the exchange of deuterium for protons, potentially compromising the isotopic integrity of the standard. nih.gov |
| Solvent Composition | Protic solvents, especially water, can serve as a source of protons, facilitating exchange over time. waters.com |
| Temperature | Elevated temperatures during sample storage or preparation can increase the rate of the exchange reaction. |
| Enzymatic Activity | In biological matrices, enzymes could potentially influence the stability of the deuterated standard. |
Addressing Differential Matrix Effects in Complex Sample Analysis
One of the primary reasons for using a stable isotope-labeled internal standard is to compensate for matrix effects—the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix. myadlm.org Ideally, the analyte and the internal standard are affected equally, allowing for an accurate ratio-based measurement. However, a phenomenon known as differential matrix effects can occur, where the analyte and its deuterated internal standard are affected to different extents. myadlm.orgresearchgate.net
This issue often arises from slight differences in the physicochemical properties between the deuterated and non-deuterated compounds, a consequence of the "deuterium isotope effect." waters.com This can lead to a small but significant separation in their chromatographic retention times. nih.gov If this separation causes the analyte and the internal standard to elute into the mass spectrometer's ion source at moments with different levels of co-eluting matrix components, the degree of ion suppression or enhancement they experience will differ. myadlm.org For example, research on plasma metanephrines revealed that differential matrix effects could occur due to slight retention time differences between the analyte and the deuterated internal standard in areas of changing ion suppression. myadlm.org Studies have shown that the matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more. waters.com
It cannot be assumed that a deuterated internal standard will automatically correct for all matrix effects. researchgate.net To address this challenge, several strategies can be employed:
Chromatographic Optimization: The liquid chromatography method should be optimized to ensure co-elution of the analyte and this compound.
Matrix Effect Evaluation: A systematic investigation of matrix effects during method validation is crucial. This can involve analyzing samples from different sources to assess the variability of the matrix effect. myadlm.org
Sample Preparation: Advanced sample preparation techniques can be used to remove interfering components from the matrix before analysis.
Method Validation: Rigorous validation, including experiments to assess the parallelism of the calibration curves in different matrices, can help to identify and mitigate differential matrix effects. nih.gov
Table 2: Investigating Differential Matrix Effects
| Approach | Description | Relevance to this compound |
|---|---|---|
| Post-column Infusion | A constant infusion of the analyte and internal standard is introduced after the analytical column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement. | Helps to identify at what retention times matrix effects are most pronounced. |
| Analyte/IS Response Ratio | The response ratio of the analyte to the internal standard is compared between a neat solution and a post-extraction spiked matrix sample. A significant deviation indicates a differential matrix effect. | This is a direct measure of the performance of this compound in the specific matrix. |
| Multi-source Matrix Evaluation | Blank matrix from several different donors is tested to ensure that the method is robust against inter-individual variability in matrix composition. myadlm.org | Essential for clinical or forensic applications where sample matrices can be highly variable. |
Importance of Isotopic Purity and Abundance Assessment for Analytical Rigor
The accuracy of quantification using an internal standard is fundamentally dependent on the purity of that standard. For this compound, this encompasses both its chemical purity and, crucially, its isotopic purity. xml-journal.net Isotopic purity refers to the percentage of the internal standard that is fully deuterated as intended. avantiresearch.com
The presence of unlabeled Diethylamine (B46881) (d0) or partially deuterated species within the this compound standard can lead to significant analytical errors. avantiresearch.com Any non-labeled impurity can interfere with the quantification of the actual analyte, leading to artificially high reported concentrations. waters.com This issue is particularly problematic when measuring low concentrations of the analyte, as the contribution from the impurity in the internal standard becomes more significant. Furthermore, naturally occurring isotopes of the analyte can sometimes interfere with the detection of the deuterated internal standard, especially if the mass difference between them is small. nih.gov
Therefore, a rigorous assessment of the isotopic purity and abundance of this compound is a prerequisite for its use in quantitative assays. This is typically achieved through high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HR-MS): This technique can distinguish between the analyte and its deuterated isotopologues based on their exact mass-to-charge ratios, allowing for the determination of the isotopic distribution.
Commercial suppliers of this compound typically provide a certificate of analysis that specifies the isotopic purity. For instance, a common specification is "98 atom % D," indicating a high level of deuteration. sigmaaldrich.comsigmaaldrich.com
Table 3: Summary of Purity Considerations
| Purity Aspect | Definition | Implication for Analytical Accuracy |
|---|---|---|
| Chemical Purity | The percentage of the material that is the desired chemical compound, irrespective of isotopic composition. | Impurities can introduce interfering peaks or contribute to matrix effects. |
| Isotopic Purity | The percentage of the internal standard that is fully labeled with the stable isotope (e.g., contains all 10 deuterium atoms). avantiresearch.com | Low isotopic purity leads to an overestimation of the analyte concentration due to interference from unlabeled or partially labeled standard. waters.comavantiresearch.com |
| Isotopic Abundance | The distribution of different isotopologues (e.g., d9, d8, etc.) within the internal standard material. | A well-characterized distribution is necessary for accurate calculations and to ensure no overlap with the analyte signal. |
Future Perspectives in Deuterated Amine Research
Emerging Analytical Techniques and Methodological Advancements
The progress in deuterated amine research is intrinsically linked to the evolution of analytical techniques and synthetic methodologies. nih.gov The ability to precisely synthesize and accurately analyze these isotopically labeled compounds is paramount.
Recent years have seen a shift from traditional batch synthesis to more efficient methods. nih.gov Innovations in synthetic chemistry now allow for the selective incorporation of deuterium (B1214612) into amine molecules with high precision. nih.govrsc.org Methods such as metal-catalyzed hydrogen isotope exchange (HIE) and the use of readily available deuterium sources like deuterium oxide (D₂O) are becoming more common. nih.govacs.org For instance, a versatile, metal-free synthesis of selectively deuterated amines using ynamides and deuterated reagents has been developed, showcasing the move towards more user-friendly and general processes. nih.gov Another notable advancement is the reductive deuteration of oximes to produce α-deuterated primary amines, which are important building blocks for deuterated drugs. acs.org
| Methodological Advancement | Description | Key Reagents/Catalysts | Significance |
| Domino Keteniminium/Iminium Activation | A metal-free, divergent synthesis allowing for selective deuteration at the α and/or β positions of amines. nih.gov | Ynamides, Triflic acid, Deuterated triethylsilane | Offers high versatility, generality, and user-friendliness for creating precisely labeled amines. nih.gov |
| Reductive Deuteration of Oximes | A single-electron-transfer reduction of ketoximes and aldoximes to form α-deuterated primary amines. acs.org | Samarium(II) iodide (SmI₂), Deuterium oxide (D₂O) | Provides a general method for synthesizing key building blocks for deuterated drugs and agrochemicals with high deuterium incorporation. acs.org |
| Ru based Shvo Catalysis | Direct deuteration of amines α and/or β to the nitrogen atom using a ruthenium-based catalyst. | Ru based Shvo catalyst | Represents a metal-catalyzed approach to direct deuteration, though with some limitations in substrate scope and regioselectivity. |
| Hydrodeamination/Deuterodeamination | A method for the precise, controlled substitution of primary amine groups with hydrogen or deuterium. nih.gov | O-diphenylphosphinylhydroxylamine, D₂O | Enables late-stage modification of complex molecules like pharmaceuticals and natural products with high efficiency. nih.gov |
Analytical techniques are also advancing, providing deeper insights into deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for confirming the position and degree of deuteration. epj-conferences.org Mass spectrometry, often coupled with gas or liquid chromatography, is essential for quantifying deuterated compounds like Diethyl-d10-amine hydrochloride when used as internal standards in metabolic studies. nih.govchemicalbook.comrsc.org The development of ultrasensitive mass spectrometry is further enhancing the ability to detect and monitor deuterated molecules in complex biological systems. nih.gov
Expanded Applications in Diverse Chemical and Biomedical Sciences
The applications for deuterated amines are broadening beyond their initial use as tracers. While compounds like this compound are invaluable as internal standards for accurate quantification in mass spectrometry, the utility of deuterated amines is expanding into new scientific domains. rsc.orgchemicalbook.com
In chemical sciences , deuterated amines are instrumental in elucidating reaction mechanisms. rsc.org By tracking the position of deuterium atoms through a chemical transformation, chemists can gain a detailed understanding of reaction pathways and kinetic isotope effects. rsc.org This knowledge is fundamental to developing more efficient and selective synthetic methods. nih.gov There is also growing interest in using deuteration to improve the properties of materials, such as enhancing the chemical stability of organic light-emitting diodes (OLEDs). rsc.org
In biomedical sciences , the applications are particularly significant. The primary use is in modifying the metabolic properties of biologically active molecules. By replacing hydrogen with deuterium at sites vulnerable to metabolic attack, the rate of drug metabolism can be slowed down. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased drug exposure. musechem.com Furthermore, deuteration can be used to study metabolic pathways, allowing researchers to trace how molecules are absorbed, distributed, and excreted in the body. rsc.org This is crucial for understanding both the efficacy and potential toxicity of new chemical entities. nih.govmusechem.com The use of deuterated peptides, for example, is being explored for treating neurological disorders and combating antimicrobial resistance by enhancing their stability. clearsynthdiscovery.com
Development of Novel Deuterated Drug Candidates
The most impactful future perspective for deuterated amines lies in the development of novel therapeutics. nih.gov The "deuterium switch" strategy, where a hydrogen atom in an existing drug is replaced with deuterium to improve its performance, has gained significant traction. nih.gov This approach has led to the successful launch of several deuterated drugs. nih.govmusechem.com
A landmark example is Deutetrabenazine , the first FDA-approved deuterated drug. nih.gov It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. The deuterium modification slows down the drug's metabolism, leading to a better safety profile compared to its non-deuterated counterpart. nih.gov Another approved drug, Deucravacitinib , is a novel, de novo deuterated molecule for treating psoriasis, highlighting a shift towards incorporating deuterium from the earliest stages of drug discovery. nih.gov
The pipeline of deuterated drugs continues to grow, with numerous candidates in clinical trials for a wide range of conditions, including cancer, neurological disorders, and infectious diseases. nih.govnih.gov
| Deuterated Drug Candidate | Parent Compound | Therapeutic Area | Development Stage (as of early 2023) |
| Deutetrabenazine | Tetrabenazine | Huntington's Disease (Chorea) | Approved nih.govnih.gov |
| Deucravacitinib | N/A (De novo) | Psoriasis | Approved nih.gov |
| Donafenib | Sorafenib | Cancer (Liver) | Approved (in China) musechem.com |
| AVP-786 | Dextromethorphan | Agitation in Alzheimer's Disease | Phase III nih.gov |
| BMS-986165 | N/A (De novo) | Psoriasis, Autoimmune Disorders | Phase II Success nih.gov |
| VV116 | Remdesivir | COVID-19 | Approved (Emergency Use in Uzbekistan) nih.gov |
The success of these drugs has spurred major pharmaceutical companies to integrate deuteration strategies into their research and development programs. nih.gov The development of versatile synthetic methods for creating selectively deuterated amines, such as those used to produce precursors for these drugs, is critical to this effort. nih.govrsc.org The future of medicine will likely see a growing number of "heavy drugs," where the subtle change of isotopic substitution leads to significant therapeutic advantages.
Q & A
Q. What are the established methods for synthesizing Diethyl-d10-amine hydrochloride with high isotopic purity?
this compound is synthesized by reacting fully deuterated diethylamine ([(CD₃CD₂)₂NH]) with hydrochloric acid under controlled anhydrous conditions. The reaction is typically conducted in a sealed reactor to prevent isotopic exchange with atmospheric moisture. Post-synthesis, the product is purified via recrystallization using deuterated solvents (e.g., D₂O or deuterated ethanol) to maintain isotopic integrity. Isotopic purity (≥99 atom% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is a respiratory, dermal, and ocular irritant. Handling requires:
- Use of chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
- Work in a certified fume hood to prevent inhalation of dust or vapors.
- Storage in airtight containers under inert gas (e.g., argon) to minimize hygroscopic degradation. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .
Q. How is this compound characterized to confirm its structural and isotopic integrity?
Key characterization methods include:
- Elemental analysis : Verifies C, H, N, and Cl content against theoretical values (e.g., C: 40.1%, H: 9.4% for C₄D₁₀H·Cl).
- NMR spectroscopy : ¹H NMR confirms absence of protonated impurities, while ²H NMR quantifies deuterium incorporation.
- Mass spectrometry (HR-MS) : Detects isotopic patterns (e.g., m/z 119.6594 for [M+H]⁺) and ensures ≥99 atom% D purity .
Advanced Research Questions
Q. How does deuteration of diethylamine hydrochloride influence its reactivity in acid-catalyzed reactions compared to the non-deuterated form?
Deuteration introduces kinetic isotope effects (KIEs), slowing reaction rates in processes involving bond cleavage at deuterated sites (e.g., C-D vs. C-H). For example, in SN2 reactions, the primary KIE (k_H/k_D ≈ 2–10) alters activation energy due to reduced zero-point energy in deuterated bonds. Researchers must design control experiments with non-deuterated analogs to quantify KIEs and validate mechanistic pathways .
Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be addressed methodologically?
Challenges include:
- Matrix interference : Co-eluting compounds in biological or environmental samples.
- Isotopic exchange : Loss of deuterium in protic solvents. Solutions:
- Use LC-MS/MS with deuterated internal standards (e.g., Diethyl-d10-amine-d₃ HCl) to correct for matrix effects.
- Employ cold chromatography (4°C) and aprotic solvents (e.g., acetonitrile) to minimize isotopic exchange .
Q. How can researchers validate the absence of protonated impurities in this compound batches intended for isotopic labeling studies?
Validation involves:
- High-resolution mass spectrometry (HR-MS) : Detects even trace protonated impurities (e.g., [M+H]⁺ at m/z 109.6 for non-deuterated form).
- Isotopic ratio analysis : Measures D/H ratios via isotope-ratio MS (IR-MS), ensuring deviations ≤1% from theoretical values.
- Thermogravimetric analysis (TGA) : Confirms stability under experimental conditions (e.g., no decomposition below 200°C) .
Data Contradiction Analysis
- CAS Number Discrepancies : Non-deuterated Diethylamine hydrochloride (CAS 660-68-4) is often conflated with its deuterated form (CAS 285132-87-8). Researchers must verify CAS numbers during procurement to avoid cross-contamination in isotopic studies .
- Isotopic Purity Claims : While suppliers report ≥99 atom% D, independent validation via HR-MS is critical, as storage conditions (e.g., humidity) can degrade isotopic integrity over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
